2-Phenylbenzo[B]fluoranthene
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Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylbenzo[B]fluoranthene involves constructing the benzo[B]fluoranthene core with a phenyl substituent. Researchers have developed various synthetic routes to access this compound, including cyclization reactions and annulation strategies. The most recent method reported in the literature involves the formation of the furo[2,3-b]quinoxaline core, which serves as the backbone for 2-Phenylbenzo[B]fluoranthene derivatives .
Physical And Chemical Properties Analysis
- Photoluminescence Quantum Yield : The absolute photoluminescence quantum yield of 2-Phenylbenzo[B]fluoranthene in solid powders is approximately 22.1% , with variations in different solvents and film matrices .
- Thin Film Transistors : The thin film organic field-effect transistor of 2-Phenylbenzo[B]fluoranthene exhibits a hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹ .
properties
IUPAC Name |
12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFFOVPLXZINDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610651 |
Source
|
Record name | 2-Phenylbenzo[e]acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzo[B]fluoranthene | |
CAS RN |
210487-01-7 |
Source
|
Record name | 2-Phenylbenzo[e]acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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